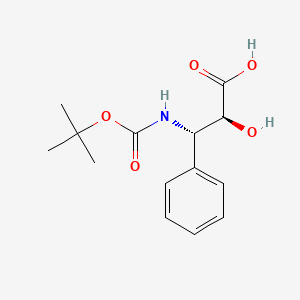

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid

Descripción

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid (CAS: 32926-36-6) is a chiral amino acid derivative characterized by a tert-butoxycarbonyl (Boc)-protected amino group, a hydroxyl group at the C2 position, and a phenyl substituent at the C3 position. Its molecular formula is C₁₄H₁₉NO₅, with a molar mass of 281.30 g/mol. The (2S,3S) stereochemistry is critical for its biological interactions, particularly in peptide synthesis and medicinal chemistry applications . The Boc group enhances stability during synthetic procedures while allowing selective deprotection under acidic conditions.

Propiedades

IUPAC Name |

(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(11(16)12(17)18)9-7-5-4-6-8-9/h4-8,10-11,16H,1-3H3,(H,15,19)(H,17,18)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAFCKLQJCZGAP-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376143 | |

| Record name | (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59937-41-6 | |

| Record name | (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the use of flow microreactor systems, which provide a more efficient and sustainable approach compared to traditional batch processes .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow techniques, which offer advantages such as better control over reaction conditions, increased safety, and reduced waste .

Análisis De Reacciones Químicas

Types of Reactions

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of the free amino acid after Boc deprotection.

Aplicaciones Científicas De Investigación

Synthesis of Peptides

One of the primary applications of (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid is in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino functionality, allowing for selective reactions without unwanted side reactions. This property is particularly useful in the synthesis of complex peptides and proteins, where maintaining the integrity of functional groups is essential.

Drug Development

The compound's structural characteristics make it a valuable intermediate in drug development. Its ability to mimic natural amino acids allows it to be incorporated into peptide-based drugs. Research has shown that derivatives of this compound exhibit various biological activities, including antimicrobial and anticancer properties. For instance, studies have indicated that modifications to the phenyl group can enhance bioactivity and selectivity towards specific biological targets.

Biochemical Studies

In biochemical research, (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid is utilized as a substrate or inhibitor in enzyme assays. Its structural similarity to natural substrates enables researchers to study enzyme kinetics and mechanisms. For example, it has been employed in studies investigating proteases and their substrate specificity.

Material Science

Recent advancements have explored the use of this compound in material science, particularly in the development of biodegradable polymers. The incorporation of such amino acids into polymer matrices can enhance mechanical properties while ensuring environmental sustainability through biodegradability.

Case Study 1: Peptide Synthesis

A notable study involved the synthesis of a cyclic peptide using (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid as a key building block. The researchers demonstrated that the Boc-protected amino acid could be effectively incorporated into the peptide sequence without loss of activity, showcasing its utility in producing cyclic structures that exhibit enhanced stability and bioactivity.

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid were tested for antimicrobial properties against various bacterial strains. The results indicated that certain modifications to the phenyl group significantly increased antimicrobial efficacy, suggesting potential applications in developing new antibiotics.

Mecanismo De Acción

The mechanism of action of (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides protection during synthetic transformations, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in further biochemical interactions .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Variations in Amino Group Protection

a. Boc-Protected vs. Acylated Analogs

- Baccatin III 13-Ester Derivatives (): The n-butyl analog, Baccatin III 13-ester with (2S,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoic acid, replaces the Boc group with a butanoyl moiety. This acylation increases lipophilicity, making the compound more suitable as a prodrug. Unlike the Boc group, butanoylamino is stable under acidic conditions but requires enzymatic cleavage for activation .

- Unprotected Amino Analogs (): (2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid (CAS: 1217649-15-4) lacks the Boc group, rendering the amino group reactive but less stable. Such derivatives are prone to oxidation and require careful handling in synthetic workflows .

b. Thiophene-Substituted Analogs ():

(3S)-3-[(tert-Butoxycarbonyl)amino]-3-(2-thienyl)propanoic acid replaces the phenyl group with a thiophene ring. However, this substitution may weaken π-π stacking interactions in biological targets .

Aromatic Ring Modifications

a. Fluorinated Phenyl Derivatives ():

Fluorine substitution at the para position (e.g., (2S,3S)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid, CAS: 55652-55-6) introduces electronegativity, enhancing metabolic stability and binding affinity to hydrophobic enzyme pockets. Fluorine’s inductive effect also increases acidity of the hydroxyl group (pKa ~2.8 vs. ~3.5 for non-fluorinated analogs) .

b. Methoxyphenyl Analogs ():

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid (CAS: 959578-42-8) incorporates a methoxy group at the phenyl meta position. The electron-donating methoxy group increases solubility in aqueous media (logP ~1.2 vs. ~2.1 for the parent compound) but may reduce membrane permeability .

Esterified and Conjugated Derivatives

a. Ethyl Oxalate Esters ():

rac. (1S,2S)-1-((tert-butoxycarbonyl)(2-methylallyl)amino)-3-ethoxy-3-oxo-1-phenylpropan-2-yl ethyl oxalate (90% yield) demonstrates how esterification improves lipophilicity (clogP ~4.5), facilitating cellular uptake. However, ester hydrolysis in vivo regenerates the free acid, limiting long-term stability .

b. Peptide Conjugates ():

Incorporation into peptides, such as Benzyl-N-((2S,3S)-2-((S)-2-((2S,3R)-2-...propanamide, highlights the compound’s role in solid-phase synthesis. The Boc group remains intact under basic coupling conditions but is cleaved with trifluoroacetic acid (TFA) during deprotection .

Stereochemical Variants

- (2R,3R)-Diastereomers (): (2R,3R)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid (CAS: 959573-06-9) exhibits reversed stereochemistry, often leading to reduced bioactivity. For example, in kinase inhibition assays, the (2S,3S) configuration shows IC₅₀ values 10-fold lower than its (2R,3R) counterpart due to mismatched binding pocket interactions .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Data for Key Analogs

Actividad Biológica

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid, commonly referred to as Boc-phenylalanine derivative, is a compound of significant interest in medicinal chemistry and biochemistry. This compound is structurally related to phenylalanine, an essential amino acid, and exhibits various biological activities that make it a potential candidate for therapeutic applications.

- Molecular Formula : C14H19NO5

- Molecular Weight : 281.30 g/mol

- CAS Number : 59937-41-6

Antimicrobial Properties

Research indicates that derivatives of 2-hydroxy-3-phenylpropionic acid (PLA), which is structurally similar to the compound , exhibit broad-spectrum antimicrobial activity. Specifically, PLA has been shown to be effective against a variety of Gram-positive bacteria and some Gram-negative bacteria, as well as fungi. These findings suggest that the Boc-protected derivative may also possess similar antimicrobial properties due to its structural characteristics .

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes. Studies on related dipeptides have demonstrated their potential as angiotensin-converting enzyme (ACE) inhibitors. This activity is crucial for managing hypertension and related cardiovascular diseases. The stability and permeability of these compounds in biological systems are critical for their efficacy as therapeutic agents .

Antioxidant Activity

Compounds similar to (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid have been noted for their antioxidant properties. Antioxidants are vital for neutralizing free radicals in the body, thus preventing oxidative stress and associated diseases such as cancer and neurodegenerative disorders .

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of PLA derivatives found that they were effective against pathogens like Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing antimicrobial activity .

- ACE Inhibition : In a quantitative structure-activity relationship (QSAR) study involving dipeptides, specific structural features were correlated with ACE inhibitory activity. The research underscored how modifications at the N-terminal and C-terminal can significantly affect enzyme interaction and inhibition efficacy .

Research Findings

Recent studies have focused on synthesizing various derivatives of phenylalanine to explore their biological activities:

Q & A

Q. What are the common synthetic routes for (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid?

Methodological Answer: The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group, stereoselective hydroxylation, and coupling reactions. Key steps include:

- Boc Protection : Reaction of the primary amine with di-tert-butyl dicarbonate (Boc anhydride) in a basic medium (e.g., THF/water with LiOH) to protect the amino group .

- Hydroxyl Group Introduction : Stereoselective oxidation or hydroxylation using chiral catalysts or enzymes to establish the (2S,3S) configuration.

- Purification : Acid-base extraction (e.g., ethyl acetate/water phases) and vacuum concentration. For example, compound 62 in was synthesized using LiOH in THF/water, followed by extraction and acidification to pH 6 .

Q. How is the compound purified after synthesis?

Methodological Answer: Purification methods depend on solubility and functional groups:

- Liquid-Liquid Extraction : Used for initial crude separation (e.g., ethyl acetate for organic phases) .

- Column Chromatography : Silica gel with gradients of petroleum ether/ethyl acetate (e.g., 61.6% yield achieved for a related compound in ) .

- Preparative HPLC : For high-purity requirements, as seen in the purification of compound 63 using a phenyl column .

Q. What spectroscopic methods confirm the structure and purity?

Methodological Answer:

- 1H NMR : Identifies stereochemistry and functional groups (e.g., tert-butyl peaks at δ 1.4 ppm, hydroxy protons at δ 5.0–6.0 ppm) .

- LCMS (ESI) : Validates molecular weight ([M+H]+ or [M−H]− ions) and purity (>95% by HPLC) .

- Optical Rotation : Confirms enantiomeric excess using polarimetry.

Advanced Research Questions

Q. How can enantiomeric excess be optimized during synthesis?

Methodological Answer:

- Chiral Catalysts : Use of Sharpless epoxidation or Evans auxiliaries to control stereochemistry.

- Coupling Reagents : DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) enhances reaction efficiency and minimizes racemization .

- Low-Temperature Reactions : Conduct steps at 0–4°C to reduce kinetic resolution issues.

Q. What are the challenges in removing the Boc group without affecting other functional groups?

Methodological Answer:

- Acidic Conditions : TFA (trifluoroacetic acid) or HCl/dioxane cleaves the Boc group but may protonate sensitive groups (e.g., hydroxyls).

- Selective Deprotection : Use mild acids (e.g., 10% citric acid) or buffer systems to avoid side reactions. highlights Boc removal under controlled pH to prevent ester hydrolysis .

Q. How to resolve discrepancies in reported reaction yields for similar compounds?

Methodological Answer: Analyze variables impacting yields:

Q. How is this compound applied in peptide synthesis?

Methodological Answer:

- Building Block : Incorporated via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu strategies.

- Coupling Strategies : Activate the carboxylic acid with HATU/HOBt and couple to N-terminal amines .

- Side-Chain Protection : Use orthogonal protecting groups (e.g., TBDMS for hydroxyls) to avoid interference .

Data Contradiction Analysis

Q. Conflicting reports on Boc-deprotection efficiency: How to validate optimal conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.